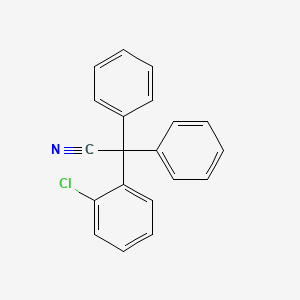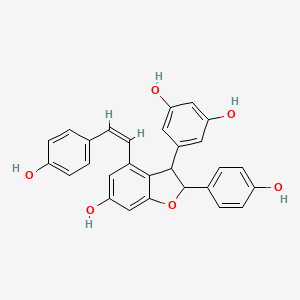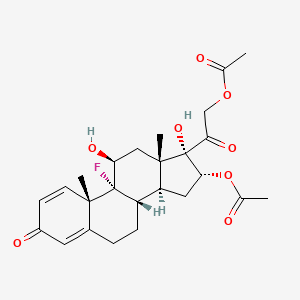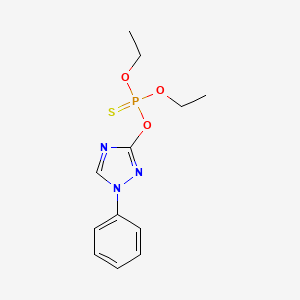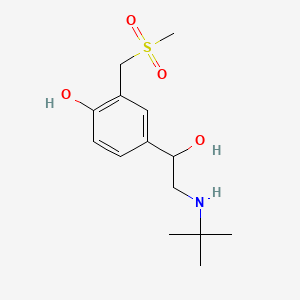
Sulfonterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonterol is a benzenemethanol derivative patented by Smith Kline and French Laboratories as a bronchodilator. It acts as a β-adrenergic partial agonist, making it useful in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sulfonterol involves multiple steps, starting with the preparation of the benzenemethanol core. The key steps include:
Formation of the benzenemethanol core: This involves the reaction of benzaldehyde with a suitable reducing agent to form benzenemethanol.
Introduction of the sulfonyl group: This is achieved by reacting the benzenemethanol with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale preparation of benzenemethanol and sulfonyl intermediates.
Continuous flow reactors: Use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Sulfonterol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenemethanol derivatives
Aplicaciones Científicas De Investigación
Sulfonterol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying β-adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating respiratory conditions and its role as a bronchodilator.
Industry: Used in the development of new bronchodilators and other therapeutic agents .
Mecanismo De Acción
Sulfonterol exerts its effects by acting as a partial agonist at β-adrenergic receptors. This interaction leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow. The molecular targets include β2-adrenergic receptors, and the pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels .
Comparación Con Compuestos Similares
Salmeterol: Another β2-adrenergic receptor agonist with a longer duration of action.
Formoterol: A fast-acting β2-adrenergic receptor agonist used in the treatment of asthma.
Albuterol: A short-acting β2-adrenergic receptor agonist commonly used as a rescue inhaler .
Uniqueness of Sulfonterol: this compound’s partial agonist activity at β-adrenergic receptors makes it unique compared to other full agonists like Salmeterol and Formoterol. This partial agonist activity can result in fewer side effects and a more controlled bronchodilation response .
Propiedades
Número CAS |
42461-79-0 |
|---|---|
Fórmula molecular |
C14H23NO4S |
Peso molecular |
301.40 g/mol |
Nombre IUPAC |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methylsulfonylmethyl)phenol |
InChI |
InChI=1S/C14H23NO4S/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-20(4,18)19/h5-7,13,15-17H,8-9H2,1-4H3 |
Clave InChI |
RTLJQOLVPIGICL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
sulfonterol sulfonterol hydrochloride sulfonterol hydrochloride, (+)-isomer sulfonterol hydrochloride, (-)-isomer sulfonterol tartrate (1:1), ((+)-(R-(R*,R*)))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione](/img/structure/B1682438.png)
![2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2](/img/structure/B1682439.png)
![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)


![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)

